

Solubility of Nicotinic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **nicotinic anhydride** in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for synthesis and purification—which provide insights into solubility behavior—and analytical methodologies for potential solubility determination.

Qualitative Solubility of Nicotinic Anhydride

Nicotinic anhydride is generally described as a white to off-white solid that is soluble in polar organic solvents.^[1] The following table summarizes the available qualitative solubility information for **nicotinic anhydride** in several organic solvents. This information is primarily derived from chemical supplier data sheets and synthesis protocols.

Solvent	Solubility	Source	Notes
Acetone	Soluble	[2]	A polar aprotic solvent.
Benzene	Soluble in hot solvent, sparingly soluble in cold solvent.	[3]	Used as a recrystallization solvent, indicating temperature-dependent solubility.
Benzene/Cyclohexane Mixture (2:3)	Soluble in hot mixture, sparingly soluble in cold mixture.	[3]	Used for crystallization, suggesting lower solubility than in pure benzene.
Dimethyl Sulfoxide (DMSO)	Soluble		A highly polar aprotic solvent.

Experimental Protocols

While specific experimental protocols for the quantitative determination of **nicotinic anhydride** solubility are not readily available in the literature, this section details a well-established method for its synthesis and purification. This process inherently provides practical information about its solubility characteristics. Additionally, a general protocol for gravimetric solubility determination is described, which can be adapted for **nicotinic anhydride**.

Synthesis and Purification of Nicotinic Anhydride

This protocol is adapted from a procedure published in *Organic Syntheses*.^[3] It describes the synthesis of **nicotinic anhydride** from nicotinic acid and its subsequent purification by crystallization, which relies on its differential solubility in benzene and a benzene/cyclohexane mixture at varying temperatures.

Materials:

- Nicotinic Acid

- Anhydrous Benzene
- Triethylamine
- 12.5% Solution of Phosgene in Benzene
- Cyclohexane
- Standard laboratory glassware (three-necked round-bottomed flask, stirrer, dropping funnel, condenser, etc.)
- Rotary evaporator
- Filtration apparatus

Procedure:

- Drying: A mixture of nicotinic acid and anhydrous benzene is heated to distill off a portion of the benzene, ensuring the removal of any residual moisture.
- Reaction: The mixture is cooled, and triethylamine is added, followed by the dropwise addition of a phosgene solution in benzene at a low temperature (not exceeding 7°C). This results in the precipitation of triethylamine hydrochloride.
- Filtration: The reaction mixture is heated to boiling and filtered while hot to remove the triethylamine hydrochloride precipitate. The filter cake is washed with warm benzene.
- First Crystallization: The combined filtrate and washes are evaporated to dryness. The residue is simmered with anhydrous benzene and filtered hot. The filtrate is allowed to stand at 20°C for 2-3 hours to allow for the crystallization of **nicotinic anhydride**. The crystals are collected by filtration, washed with cold anhydrous benzene, and dried.
- Second Crystallization (from filtrate): The filtrate from the first crystallization is evaporated to dryness. The residue is simmered in a 2:3 mixture of benzene and cyclohexane and filtered while hot. The filtrate is cooled to 5°C for 18 hours to yield a second crop of crystalline **nicotinic anhydride**.

This procedure indicates that **nicotinic anhydride** is soluble in hot benzene and a hot benzene/cyclohexane mixture, and its solubility decreases significantly as the temperature is lowered, allowing for its crystallization and purification.

General Protocol for Gravimetric Solubility Determination

This is a general procedure that can be adapted to determine the solubility of **nicotinic anhydride** in a specific organic solvent.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **Nicotinic Anhydride**
- Selected Organic Solvent
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
- Evaporating dish or vial

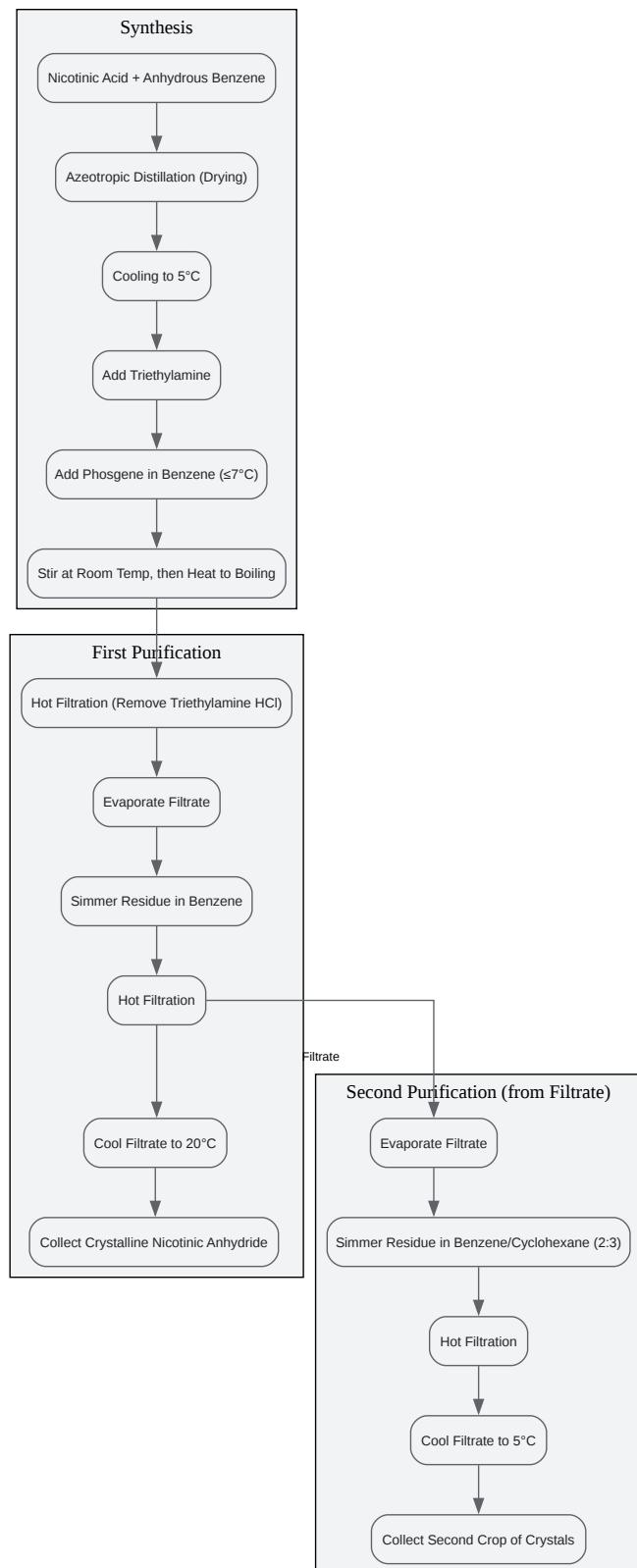
Procedure:

- Saturation: An excess amount of **nicotinic anhydride** is added to a known volume of the organic solvent in a sealed container.
- Equilibration: The mixture is agitated in a thermostatically controlled environment (e.g., a shaker or water bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a membrane filter to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

- Quantification: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).
- Calculation: The dish is reweighed, and the mass of the dissolved **nicotinic anhydride** is determined. The solubility can then be expressed in terms of g/100 mL or mol/L.

Analytical Methods for Quantification

To accurately determine the concentration of **nicotinic anhydride** in a saturated solution, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of related compounds and can be adapted for **nicotinic anhydride**.^{[7][8][9]}


HPLC-UV Method Development Considerations:

- Column: A reverse-phase column (e.g., C18) is typically suitable for the separation of aromatic compounds like **nicotinic anhydride**.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be a starting point for method development. The gradient and composition would need to be optimized for good peak shape and separation from any potential impurities or degradation products.
- Detection: **Nicotinic anhydride** contains a chromophore and can be detected by UV spectrophotometry. The detection wavelength should be set at the absorbance maximum of the compound.
- Quantification: A calibration curve would be constructed by injecting known concentrations of a pure **nicotinic anhydride** standard and measuring the corresponding peak areas. This calibration curve would then be used to determine the concentration of **nicotinic anhydride** in the filtered saturated solutions from the solubility experiment.

Visualizations

Synthesis Workflow of Nicotinic Anhydride

The following diagram illustrates the key steps in the synthesis and purification of **nicotinic anhydride** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **nicotinic anhydride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16837-38-0: Nicotinic anhydride | CymitQuimica [cymitquimica.com]
- 2. 16837-38-0 CAS MSDS (nicotinic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Solubility of Nicotinic Anhydride in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678761#solubility-of-nicotinic-anhydride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com